Cas no 868-57-5 (DL-2-Methylbutyric Acid Methyl Ester)

DL-2-Methylbutyric Acid Methyl Ester is a chiral ester widely used as an intermediate in organic synthesis and fragrance applications. Its key advantages include high purity and stability, making it suitable for precise chemical reactions and flavor formulations. The compound's branched alkyl structure contributes to its distinctive organoleptic properties, often employed in the production of fruity or herbal aroma profiles. Its ester functionality allows for versatile reactivity, including hydrolysis or transesterification, enabling tailored modifications in synthetic pathways. The racemic form (DL-) ensures broad compatibility in non-stereoselective processes while maintaining consistent performance in industrial and laboratory settings.
DL-2-Methylbutyric Acid Methyl Ester structure
868-57-5 structure
商品名:DL-2-Methylbutyric Acid Methyl Ester
CAS番号:868-57-5
MF:C6H12O2
メガワット:116.158282279968
MDL:MFCD00009335
CID:40091
PubChem ID:13357

DL-2-Methylbutyric Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • methyl 2-methylbutyrate
    • 2-Methylbutyric acid methyl ester
    • DL-Methylbutyric acid methyl ester
    • Methyl DL-2-Methylbutyrate
    • DL-2-Methylbutyric Acid Methyl Ester
    • <small>DL<
    • 2-Methylbutanoic acid methyl ester
    • Butyric acid, 2-methyl-, methyl ester (6CI, 7CI, 8CI)
    • Butyric acid, α-methyl-, methyl ester (4CI)
    • (±)-Methyl 2-methylbutanoate
    • (±)-Methyl α-methylbutyrate
    • Methyl (±)-2-methylbutanoate
    • Methyl 2-methylbutanoate
    • Methyl anteisovalerate
    • Methyl dl-α-methylbutyrate
    • Methyl α-methylbutanoate
    • Methyl α-methylbutyrate
    • α-Methylbutyric acid methyl ester
    • Butanoic acid, 2-methyl-, methyl ester, (plusmn)-
    • FEMA 2719
    • 2-methyl-butanoic acid methyl ester
    • MDL: MFCD00009335
    • インチ: 1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
    • InChIKey: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC)C)OC
    • BRN: 1720409

計算された属性

  • せいみつぶんしりょう: 116.08400
  • どういたいしつりょう: 116.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 78.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 色と性状: ほとんど無色の液体
  • 密度みつど: 0.88 g/mL at 25 °C(lit.)
  • ゆうかいてん: -91°C (estimate)
  • ふってん: 115 °C(lit.)
  • フラッシュポイント: 華氏温度:89.6°f
    摂氏度:32°c
  • 屈折率: n20/D 1.393(lit.)
  • PSA: 26.30000
  • LogP: 1.20550
  • FEMA: 2719
  • ようかいせい: エタノール及びほとんどの不揮発性油に可溶であり、水に不溶である。

DL-2-Methylbutyric Acid Methyl Ester セキュリティ情報

DL-2-Methylbutyric Acid Methyl Ester 税関データ

  • 税関コード:2915600000
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

DL-2-Methylbutyric Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0758-100ml
DL-2-Methylbutyric Acid Methyl Ester
868-57-5 98.0%(GC)
100ml
¥550.0 2022-06-10
TRC
M295015-250g
DL-2-Methylbutyric Acid Methyl Ester
868-57-5
250g
$ 125.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M14860-5ml
Methyl 2-methylbutyrate
868-57-5
5ml
¥38.0 2021-09-08
Enamine
EN300-254095-1.0g
methyl 2-methylbutanoate
868-57-5 95%
1.0g
$24.0 2024-06-19
Fluorochem
035885-25g
2-Methylbutyric acid methyl ester
868-57-5 >98.0%(GC)
25g
£11.00 2022-03-01
TRC
M295015-250000mg
DL-2-Methylbutyric Acid Methyl Ester
868-57-5
250g
$155.00 2023-05-18
Enamine
EN300-254095-25.0g
methyl 2-methylbutanoate
868-57-5 95%
25.0g
$46.0 2024-06-19
Enamine
EN300-254095-100.0g
methyl 2-methylbutanoate
868-57-5 95%
100.0g
$61.0 2024-06-19
Enamine
EN300-254095-50g
methyl 2-methylbutanoate
868-57-5 95%
50g
$48.0 2023-09-14
abcr
AB178467-25g
Methyl 2-methylbutyrate, 98%; .
868-57-5 98%
25g
€59.10 2024-06-10

DL-2-Methylbutyric Acid Methyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Method of producing 2-methyl-substituted aldehydes
, USSR, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium ,  (OC-6-11)-(1,4,7,10,13,16-Hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16)pota… Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  80 °C
リファレンス
mCPBA-mediated dioxygenation of unactivated alkenes for the synthesis of 5-imino-2-tetrahydrofuranyl methanol derivatives
Deng, Xiaojun; et al, Tetrahedron Letters, 2020, 61(50),

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
リファレンス
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Water ;  6 h, 80 °C
リファレンス
Acid-catalyzed oxidation of levulinate derivatives to succinates under mild conditions
Wang, Yuran; et al, ChemCatChem, 2015, 7(6), 916-920

ごうせいかいろ 7

はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 9

はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Carboxylic acid esters: synthesis with retention of the functional group
Zhang, M.; et al, Science of Synthesis, 2006, 20, 863-946

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Stereochemistry of the platinum catalyzed hydroformylation of olefins
Haelg, Paul; et al, Helvetica Chimica Acta, 1981, 64(6), 1865-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Dihydrotetrakis(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran
リファレンス
Ruthenium-catalyzed esterification of olefins with methyl formate
Ueda, W.; et al, Journal of Molecular Catalysis, 1988, 44(2), 197-200

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 min, rt; 3 h, reflux
リファレンス
Iron-catalysed 1,2-aryl migration of tertiary azides
Wei, Kaijie; et al, Chemical Communications (Cambridge, 2020, 56(78), 11685-11688

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Methanol Catalysts: (TB-5-11)-Tricarbonylbis(tricyclohexylphosphine)ruthenium Solvents: Acetone ,  Carbon dioxide
リファレンス
Alcohols as carbon monoxide/hydrogen sources in ruthenium-catalyzed hydroesterification
Behr, Arno; et al, Journal of Molecular Catalysis, 1986, 35(1), 19-28

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Enolate anions. 2. Reaction between potassium solutions containing crown ethers and β-lactones
Jedlinski, Z.; et al, Journal of Organic Chemistry, 1989, 54(7), 1500-1

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
Stereoselective formation of cis-2,3-dimethylcyclopropanone hemiacetals from 2-halo-3-pentanones. [4 + 3]-Cycloadditions with conjugated diene systems
Foehlisch, Baldur; et al, Chemische Berichte, 1986, 119(5), 1661-82

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ;  18 h, 5 atm, rt
リファレンス
Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity
Ikawa, Takashi; et al, Tetrahedron, 2005, 61(8), 2217-2231

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tempo Catalysts: Titania Solvents: Acetonitrile ;  48 h, rt
リファレンス
Photocatalytic Hydromethylation and Hydroalkylation of Olefins Enabled by Titanium Dioxide Mediated Decarboxylation
Zhu, Qilei ; et al, Journal of the American Chemical Society, 2020, 142(42), 17913-17918

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: 1793110-23-2 Solvents: Methanol ,  Dichloromethane ;  25 °C → 0 °C; 0 °C; 18 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  18 h, 405 kPa, 25 °C
リファレンス
Asymmetric NaBH4 1,4-Reduction of C3-Disubstituted 2-Propenoates Catalyzed by a Diamidine Cobalt Complex
Shuto, Yoshihiro; et al, ChemCatChem, 2015, 7(10), 1547-1550

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  24 h, 400 psi, 60 °C
リファレンス
α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation
Eshon, Josephine; et al, Journal of Organic Chemistry, 2018, 83(17), 10207-10220

DL-2-Methylbutyric Acid Methyl Ester Raw materials

DL-2-Methylbutyric Acid Methyl Ester Preparation Products

DL-2-Methylbutyric Acid Methyl Ester 関連文献

DL-2-Methylbutyric Acid Methyl Esterに関する追加情報

DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5)

DL-2-Methylbutyric Acid Methyl Ester, also known by its CAS registry number CAS No. 868-57-5, is a versatile organic compound with significant applications in various industries. This compound, a methyl ester of DL-2-methylbutyric acid, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, food additives, and cosmetics. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its structure, synthesis, and applications.

The molecular structure of DL-2-Methylbutyric Acid Methyl Ester consists of a methyl group attached to the ester functional group of DL-2-methylbutyric acid. This configuration imparts the compound with distinct physical and chemical properties. Its molecular formula is C6H12O2, and it has a molar mass of 116.16 g/mol. The compound exists as a colorless liquid with a pleasant odor, making it suitable for use in fragrance formulations and flavoring agents.

Recent studies have explored the synthesis of DL-2-Methylbutyric Acid Methyl Ester through various routes, including Fischer esterification and transesterification reactions. These methods have been optimized to improve yield and purity, ensuring the compound meets industrial standards. The use of catalysts such as acid or base has been shown to significantly enhance reaction efficiency, making large-scale production more feasible.

In terms of applications, DL-2-Methylbutyric Acid Methyl Ester has found extensive use in the food industry as a flavor enhancer. Its ability to impart fruity and floral notes makes it an ideal ingredient in beverages, candies, and baked goods. Additionally, it has been utilized in the pharmaceutical sector as a precursor for synthesizing more complex molecules with therapeutic potential.

The cosmetic industry has also benefited from the properties of DL-2-Methylbutyric Acid Methyl Ester. Its role as a fragrance component in personal care products such as perfumes, lotions, and shampoos has been well-documented. Recent research has focused on its compatibility with other cosmetic ingredients and its stability under various environmental conditions.

In recent years, there has been growing interest in the environmental impact of DL-2-Methylbutyric Acid Methyl Ester. Studies have investigated its biodegradability and toxicity profiles to ensure it aligns with eco-friendly practices. Results indicate that the compound is readily biodegradable under aerobic conditions, making it a sustainable choice for industries concerned with environmental stewardship.

The increasing demand for natural and bio-based ingredients has positioned DL-2-Methylbutyric Acid Methyl Ester as a key player in green chemistry initiatives. Researchers are exploring methods to produce this compound using renewable resources such as plant-derived acids and alcohols. These advancements not only reduce reliance on petrochemicals but also contribute to a circular economy.

In conclusion, DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5) is a multifaceted compound with promising applications across diverse industries. Ongoing research continues to uncover new insights into its synthesis, properties, and uses, ensuring its relevance in an ever-evolving market landscape.

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